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molecular formula C10H7ClO B3024783 2-Chloronaphthalen-1-ol CAS No. 606-40-6

2-Chloronaphthalen-1-ol

Cat. No. B3024783
M. Wt: 178.61 g/mol
InChI Key: WONRDHPFOHAWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05126276

Procedure details

Mix 1 volume of 3 mg 4-chloro-1-naphthol per ml. methanol with 5 volumes of a solution of 0.018% hydrogen peroxide in Tris buffered saline (20 mM Tris. HCl, 500 mM NaCl, pH 7.5). This mixture provides a complete chromogenic mixture for peroxidase. Filter paper can be impregnated with the mixture as above, and rehydrated prior to use as noted above.
Quantity
3 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([OH:12])=[CH:4][CH:3]=1.OO.[ClH:15].[Na+].[Cl-]>C(O)C(N)(CO)CO.CO>[Cl:15][C:4]1[CH:3]=[CH:2][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]=1[OH:12] |f:3.4|

Inputs

Step One
Name
Quantity
3 mg
Type
reactant
Smiles
ClC1=CC=C(C2=CC=CC=C12)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(CO)(CO)N)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(CO)(CO)N)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This mixture provides a complete chromogenic mixture for peroxidase
FILTRATION
Type
FILTRATION
Details
Filter paper

Outcomes

Product
Name
Type
Smiles
ClC1=C(C2=CC=CC=C2C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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